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Compound of Interest

Compound Name:
4-(Benzyloxy)-3-

hydroxybenzaldehyde

Cat. No.: B024091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)-3-hydroxybenzaldehyde (Molecular Formula: C₁₄H₁₂O₃, Molecular Weight:

228.24 g/mol ). Due to the limited availability of a complete, published experimental dataset for

this specific molecule, this document presents a detailed analysis based on closely related

analogous compounds. The information herein is intended to serve as a valuable reference for

the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 4-
(Benzyloxy)-3-hydroxybenzaldehyde based on the analysis of structurally similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-(Benzyloxy)-3-hydroxybenzaldehyde
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~9.8 s 1H Aldehyde (-CHO)
Expected to be a

sharp singlet.

~7.4-7.3 m 5H
Phenyl-H of

benzyl group

Complex

multiplet for the

monosubstituted

benzene ring.

~7.3-7.2 m 2H
Aromatic-H (H-2,

H-6)

Protons ortho to

the aldehyde

group.

~7.0 d 1H Aromatic-H (H-5)

Proton ortho to

the benzyloxy

group.

~5.1 s 2H
Methylene (-

CH₂-)

Benzyl

methylene

protons.

~5.8 s (br) 1H Hydroxyl (-OH)

Broad singlet,

chemical shift

can vary with

concentration

and solvent.

Table 2: Predicted ¹³C NMR Data for 4-(Benzyloxy)-3-hydroxybenzaldehyde
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Chemical Shift (δ, ppm) Assignment Notes

~191 C=O (Aldehyde)
Carbonyl carbon of the

aldehyde.

~163 C-4 (C-OBn)
Aromatic carbon attached to

the benzyloxy group.

~145 C-3 (C-OH)
Aromatic carbon attached to

the hydroxyl group.

~136 Quaternary C of benzyl group
Carbon of the benzyl group

attached to the methylene.

~132 C-1
Aromatic carbon attached to

the aldehyde group.

~129-127 Phenyl-C of benzyl group
Carbons of the benzyl group's

aromatic ring.

~116 C-5, C-6 Aromatic carbons.

~115 C-2 Aromatic carbon.

~70 -CH₂-
Methylene carbon of the

benzyl group.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-(Benzyloxy)-3-hydroxybenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (phenolic)

~3100-3000 Medium C-H stretch (aromatic)

~2900-2800 Medium C-H stretch (aldehyde)

~1700-1680 Strong C=O stretch (aldehyde)

~1600-1450 Medium-Strong C=C stretch (aromatic)

~1260 Strong C-O stretch (aryl ether)

~1160 Medium C-O stretch (phenol)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 4-(Benzyloxy)-3-hydroxybenzaldehyde

m/z Interpretation

228 [M]⁺ (Molecular ion)

91
[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl

group)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Benzyloxy)-3-
hydroxybenzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good
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signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program.

A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due

to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid

sample directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused

directly or via liquid chromatography. For EI, the sample is typically introduced via a direct

insertion probe. Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
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Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of 4-(Benzyloxy)-3-
hydroxybenzaldehyde.
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Spectroscopic Techniques

Information Obtained

4-(Benzyloxy)-3-hydroxybenzaldehyde

NMR
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Caption: Relationship between spectroscopic techniques and the structural information

obtained.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Benzyloxy)-3-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024091#spectroscopic-data-of-4-benzyloxy-3-
hydroxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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